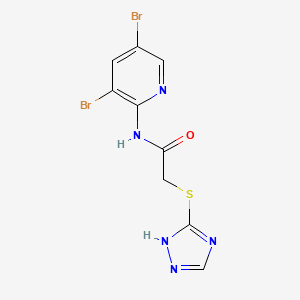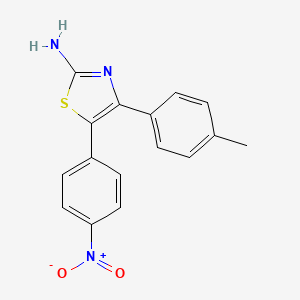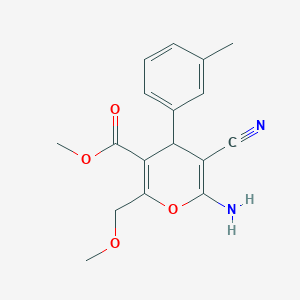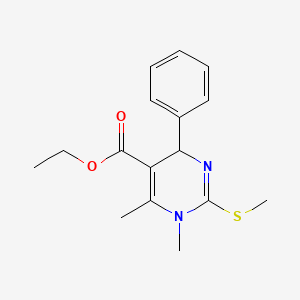
N-(3,5-dibromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dibromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that features a pyridine ring substituted with bromine atoms and a triazole ring connected via a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves multi-step organic reactions:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of Triazole Ring: The triazole ring is synthesized separately, often through a cyclization reaction involving hydrazine and a suitable precursor.
Coupling Reaction: The brominated pyridine and the triazole are then coupled via a sulfanylacetamide linkage, typically using a thiol reagent and an amide-forming reaction.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atoms or the triazole ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atoms on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism by which N-(3,5-dibromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
N-(3,5-dichloropyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide: Similar structure but with chlorine atoms instead of bromine.
N-(3,5-difluoropyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide: Fluorine atoms instead of bromine.
Uniqueness
N-(3,5-dibromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.
特性
分子式 |
C9H7Br2N5OS |
|---|---|
分子量 |
393.06 g/mol |
IUPAC名 |
N-(3,5-dibromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C9H7Br2N5OS/c10-5-1-6(11)8(12-2-5)15-7(17)3-18-9-13-4-14-16-9/h1-2,4H,3H2,(H,12,15,17)(H,13,14,16) |
InChIキー |
DKFXHDIYMGYSJQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)NC(=O)CSC2=NC=NN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]benzoate](/img/structure/B15012781.png)
![2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B15012799.png)
![Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15012803.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012814.png)


![4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012835.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012843.png)
![1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea](/img/structure/B15012854.png)
